Chemical properties of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid
Chemical properties of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid
The following is an in-depth technical guide on the chemical properties, synthesis, and applications of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid .
[1]
Executive Summary
(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid (CAS: 19319-32-5) is a functionalized
This compound is a critical intermediate in organic synthesis, serving as a precursor for stilbenes (via decarboxylation) and glycidic esters (via epoxidation), the latter being key building blocks for benzothiazepine calcium channel blockers like Diltiazem . Its stereochemistry, defined as (2Z), represents the thermodynamic product of the Perkin condensation, where the two aromatic rings adopt a trans-relationship to minimize steric strain.
Physicochemical Profile
The physical properties of the (2Z) isomer reflect its highly conjugated, planar aromatic structure.[1]
| Property | Value / Description |
| IUPAC Name | (2Z)-3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid |
| CAS Number | 19319-32-5 |
| Molecular Formula | C |
| Molecular Weight | 254.28 g/mol |
| Melting Point | 123 °C (Experimental) |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Ethanol, Methanol, Acetone, Chloroform.Insoluble in water.[1] |
| pKa (Predicted) | ~4.5 (Carboxylic acid) |
| LogP (Predicted) | ~3.8 (Lipophilic) |
Stereochemical Designation
The (2Z) designation is derived from the Cahn-Ingold-Prelog (CIP) priority rules:
-
C2 Position: The -COOH group (Priority 1) and Phenyl group (Priority 2).[1]
-
C3 Position: The 4-Methoxyphenyl group (Priority 1) and Hydrogen (Priority 2).[1]
-
Configuration: In the stable conformer, the two bulky aromatic groups are trans to each other.[1] This places the high-priority -COOH group (C2) and the high-priority 4-Methoxyphenyl group (C3) on the same side of the double bond, resulting in the Z (Zusammen) configuration.[1]
Structural Characterization
Accurate identification relies on distinguishing the (2Z) isomer from the less stable (2E) isomer and other byproducts.[1]
Nuclear Magnetic Resonance (NMR)[1][4][5][6][7]
-
H NMR (400 MHz, CDCl
):-
Vinyl Proton (H
): Appears as a sharp singlet in the aromatic region, typically 7.80 – 8.00 ppm .[1] The lack of vicinal coupling (no neighbor on C2) distinguishes it from simple cinnamates.[1] -
Methoxy Group (-OCH
): Strong singlet at 3.80 – 3.85 ppm .[1] -
Aromatic Protons: Multiplet in the range of
6.80 – 7.40 ppm .[1] The para-substituted ring shows a characteristic AA'BB' system (two doublets) if resolved, overlapping with the monosubstituted phenyl ring signals.[1] -
Carboxylic Proton (-COOH): Broad singlet, highly deshielded, typically
11.0 – 13.0 ppm (solvent dependent).
-
Infrared Spectroscopy (IR)[1][7]
-
C=O Stretch: Strong absorption at 1670 – 1690 cm
(conjugated carboxylic acid).[1] -
C=C Stretch: Medium intensity band at 1620 – 1630 cm
. -
C-O Stretch: Characteristic ether bands at 1250 cm
and 1030 cm .
Synthetic Methodology
The standard synthesis employs the Perkin Condensation , a base-catalyzed aldol-type condensation between an aromatic aldehyde and an acid anhydride.[1]
Protocol: Perkin Condensation
Reagents:
-
4-Methoxybenzaldehyde (1.0 eq)[1]
-
Acetic anhydride (excess, solvent/reagent)
-
Triethylamine (TEA) or Sodium Acetate (Base catalyst)[1]
Step-by-Step Procedure:
-
Reaction Assembly: In a round-bottom flask equipped with a reflux condenser and drying tube, combine 4-methoxybenzaldehyde (0.1 mol), phenylacetic acid (0.1 mol), and acetic anhydride (0.3 mol). Add triethylamine (0.1 mol) as the base.[1]
-
Reflux: Heat the mixture to reflux (140°C ) for 4–6 hours . The solution will turn yellow/orange.[1]
-
Hydrolysis: Cool the mixture to ~80°C and pour into water (or dilute HCl) to hydrolyze the mixed anhydride intermediate.
-
Precipitation: If the product oils out, induce crystallization by scratching or adding a small amount of ethanol.[1] Alternatively, extract with ethyl acetate, wash with brine, and evaporate.
-
Purification: Recrystallize from ethanol/water (9:1) or acetic acid to obtain the pure (2Z)-isomer.[1]
Reaction Mechanism
The mechanism involves the formation of a mixed anhydride, enolization, nucleophilic attack on the aldehyde, and subsequent elimination.
Figure 1: Mechanistic pathway for the Perkin condensation yielding the
Chemical Reactivity & Applications[1][5]
Decarboxylation (Synthesis of Stilbenes)
Under thermal or metal-catalyzed conditions (e.g., Cu powder in quinoline at 200°C), the compound undergoes decarboxylation to yield 4-methoxystilbene .[1] This transformation is driven by the formation of a stabilized vinyl anion intermediate.[1]
-
Reaction: R-C(COOH)=C-Ar
R-CH=C-Ar[1] -
Utility: Provides access to unsymmetrical stilbenes used in materials science (OLEDs) and medicinal chemistry (resveratrol analogs).[1]
Epoxidation (Diltiazem Precursor Pathway)
The most significant pharmaceutical application is its conversion to glycidic esters .[1]
-
Esterification: The acid is first converted to its methyl ester.[1]
-
Darzens-like Reaction / Epoxidation: Treatment with oxidants or enzymatic routes yields methyl 3-(4-methoxyphenyl)glycidate .[1]
-
Ring Opening: This epoxide is a precursor to the 1,5-benzothiazepine scaffold found in Diltiazem .[1]
Figure 2: Primary reactivity pathways: Decarboxylation to stilbenes and functionalization for pharmaceutical synthesis.[1]
Photoisomerization
Upon exposure to UV light, the (2Z) isomer can equilibrate with the (2E) isomer.[1] This property is relevant for storage stability; the compound should be stored in amber vials to maintain isomeric purity.[1]
Biological Relevance
While primarily an intermediate, the compound itself possesses biological activity typical of cinnamic acid derivatives:
-
Tyrosinase Inhibition: Structurally similar to p-coumaric acid, it exhibits inhibitory activity against tyrosinase, relevant for skin-whitening agents.
-
Anti-inflammatory: Modulates NF-
B pathways, though less potent than its hydroxylated counterparts.
References
-
Sigma-Aldrich. (2Z)-3-(4-methoxyphenyl)-2-phenylacrylic acid Product Sheet. CAS 19319-32-5.[1][3][5] Link
-
Perkin, W. H. (1868).[1] "On the artificial production of coumarin and formation of its homologues". Journal of the Chemical Society, 21, 53–61. Link[1]
-
Org. Synth. (1943).[1] "
-Phenylcinnamic Acid".[1] Organic Syntheses, Coll. Vol. 2, p.229. (General procedure adapted for methoxy derivative). Link -
Google Patents. "Process for preparation of optically active (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester".[1] WO2014030106A2.[1] (Diltiazem precursor context). Link
-
BenchChem. "Biological Activity of Cinnamic Acid Derivatives". Link
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. 19319-32-5|(Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid|BLD Pharm [bldpharm.com]
- 3. 3-(4-methoxyphenyl)-2-phenylacrylic acid CAS#: 19319-32-5 [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 3-(4-methoxyphenyl)-2-phenylacrylic acid(19319-32-5) IR2 [m.chemicalbook.com]
